

Application Notes and Protocols for Assessing NVL-655 Efficacy in Xenograft Models

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Compound of Interest

Compound Name: KG-655

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Introduction

NVL-655 is an orally bioavailable, brain-penetrant, and selective small molecule inhibitor of the receptor tyrosine kinase (RTK) anaplastic lymphoma kinase (ALK).^{[1][2]} In various cancers, chromosomal rearrangements, mutations, or amplification of the ALK gene lead to the expression of constitutively active ALK fusion proteins. These oncogenic proteins drive tumor cell proliferation, survival, and migration through the activation of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.

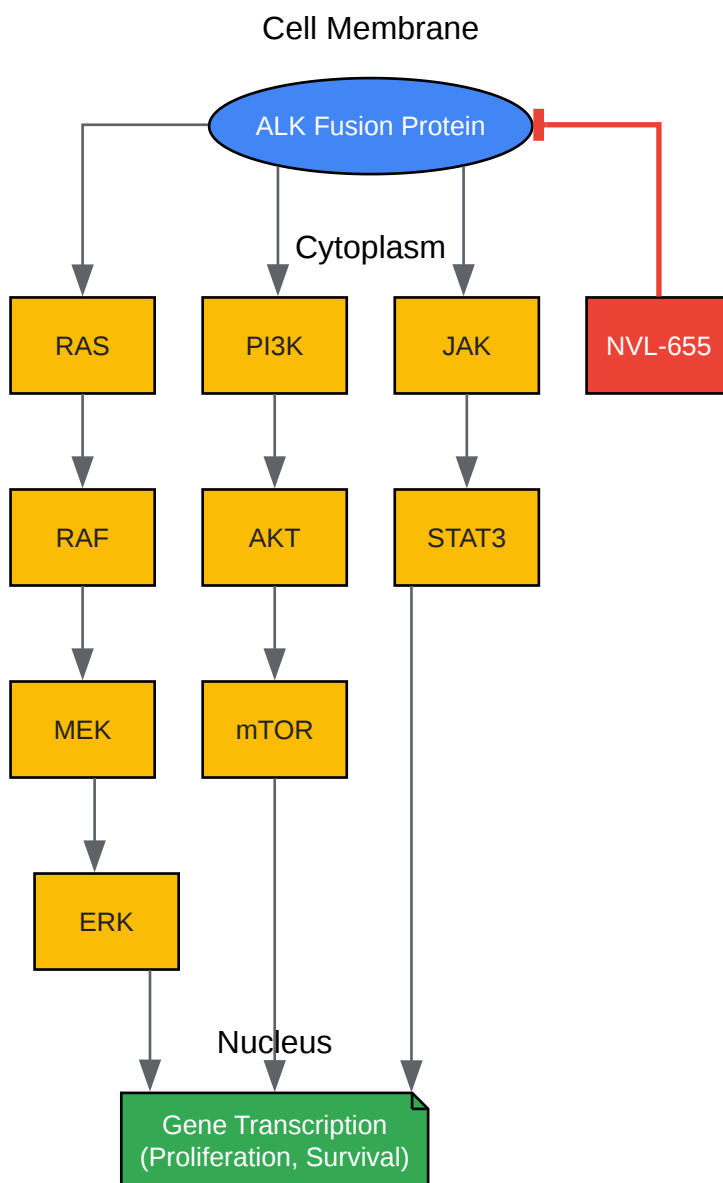
NVL-655 is designed to overcome the limitations of previous generations of ALK inhibitors by potently targeting a wide range of ALK mutations, including those that confer resistance to existing therapies.^{[1][3][4]} A key feature of NVL-655 is its high central nervous system (CNS) penetrance, making it a promising therapeutic agent for patients with brain metastases.^{[1][2][3]} Furthermore, NVL-655 exhibits high selectivity for ALK over the structurally related tropomyosin receptor kinase (TRK) family, which is expected to minimize TRK-related neurological adverse events.^{[1][3]}

These application notes provide detailed protocols for assessing the in vivo efficacy of NVL-655 in various xenograft models, a critical step in the preclinical evaluation of this novel ALK inhibitor.

Signaling Pathways

The diagrams below illustrate the ALK and ROS1 signaling pathways and the mechanism of action of NVL-655.

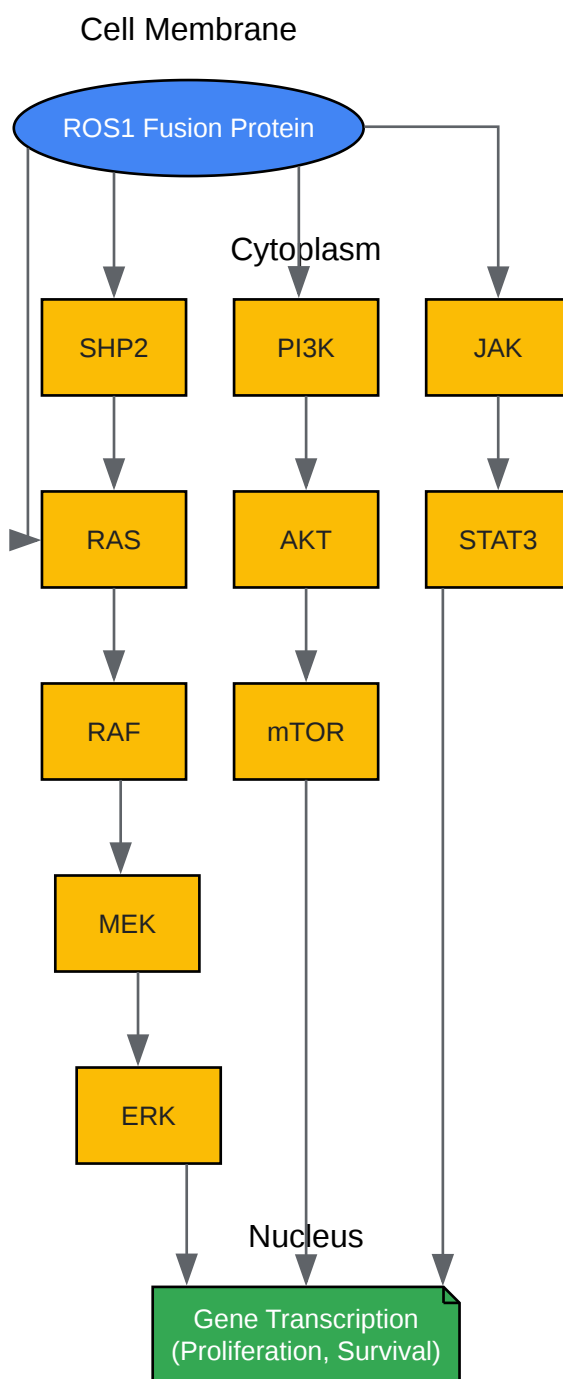
ALK Signaling Pathway and NVL-655 Inhibition



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Caption: ALK Signaling Pathway and NVL-655 Inhibition.

ROS1 Signaling Pathway

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Caption: ROS1 Signaling Pathway.

Data Presentation

The following tables summarize the in vivo efficacy of NVL-655 in various xenograft models.

Table 1: Efficacy of NVL-655 in Subcutaneous Xenograft Models

Xenograft Model	ALK Status	Treatment	Dose and Schedule	Tumor Growth Inhibition (%)	Reference
Lu-01-0015 (PDX)	HIP1-ALK	NVL-655	1.5 mg/kg, BID	Regression	[5]
NCI-H3122	EML4-ALK v1	NVL-655	1.5 mg/kg, BID	Regression	[5]
MR619 (PDC)	STRN-ALK, G1202R	NVL-655	0.5 mg/kg, BID	92%	[5]
Ba/F3	EML4-ALK, I1171N	NVL-655	1.5 mg/kg, BID	Regression	[5]
Ba/F3	EML4-ALK, G1202R/L1196M	NVL-655	6 mg/kg, BID	Regression	[5]

PDC: Patient-Derived Cell line; PDX: Patient-Derived Xenograft; BID: Twice daily.

Table 2: Efficacy of NVL-655 in Intracranial Xenograft Models

Xenograft Model	ALK Status	Treatment	Dose and Schedule	Outcome	Reference
YU-1077	EML4-ALK v3, G1202R	NVL-655	12 mg/kg, BID	Tumor Regression & Survival Benefit	[6]
Ba/F3-Luc	EML4-ALK, G1202R/L11 96M	NVL-655	12 mg/kg, BID	Tumor Regression & Survival Benefit	[6]

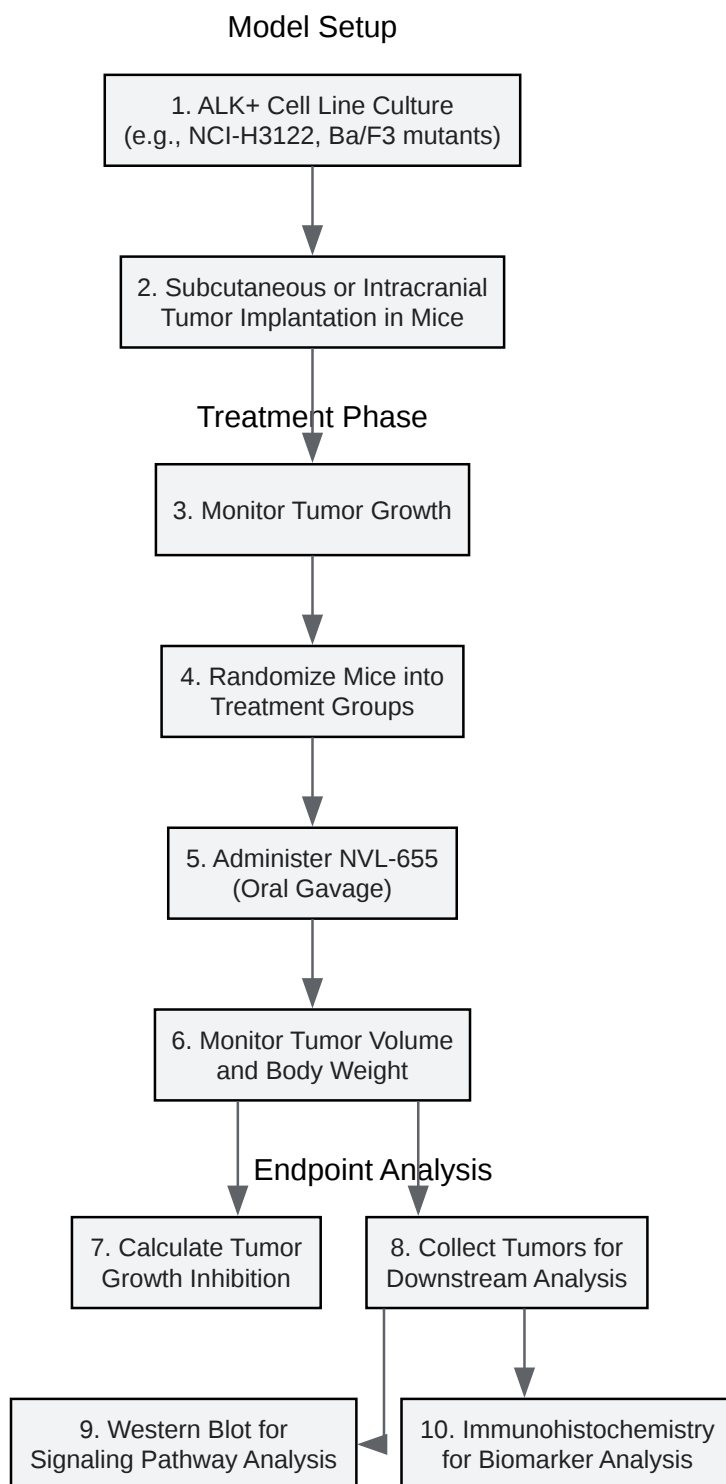
BID: Twice daily.

Experimental Protocols

The following protocols provide a framework for assessing the efficacy of NVL-655 in xenograft models.

Experimental Workflow

Experimental Workflow for Assessing NVL-655 Efficacy

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Caption: Experimental Workflow for NVL-655 Efficacy Assessment.

Protocol 1: Establishment of Subcutaneous Xenograft Models

1. Cell Line Culture:

- Culture ALK-positive human cancer cell lines (e.g., NCI-H3122) or Ba/F3 cells engineered to express specific ALK fusions and mutations.
- Maintain cells in the recommended medium and conditions. For example, H3122 cells are typically grown in RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin.

2. Cell Preparation for Implantation:

- Harvest cells during the logarithmic growth phase.
- Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).
- For some cell lines, mixing with an extracellular matrix, such as Matrigel, at a 1:1 ratio can improve tumor take rate.

3. Tumor Cell Implantation:

- Use immunodeficient mice (e.g., athymic nude or NOD/SCID).
- Subcutaneously inject 1×10^6 to 10×10^6 cells in a volume of 100-200 μL into the flank of each mouse.

4. Patient-Derived Xenograft (PDX) Models:

- Surgically acquire fresh tumor tissue from patients.
- Implant small tumor fragments (approximately 20-30 mm^3) subcutaneously into the flank of immunodeficient mice.

Protocol 2: NVL-655 Administration and Efficacy Evaluation

1. Tumor Growth Monitoring and Randomization:

- Monitor tumor growth by measuring the length (L) and width (W) with calipers 2-3 times per week.
- Calculate tumor volume using the formula: $\text{Volume} = (L \times W^2) / 2$.
- When tumors reach a predefined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

2. NVL-655 Formulation and Administration:

- Formulate NVL-655 in a vehicle suitable for oral administration, such as 20% hydroxypropyl- β -cyclodextrin (HP- β -CD) in sterile water.[\[7\]](#)
- Administer NVL-655 or vehicle control to the respective groups via oral gavage. Dosing regimens from preclinical studies include 0.5 mg/kg to 12 mg/kg, typically administered twice daily.[\[5\]](#)[\[6\]](#)

3. Efficacy Assessment:

- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study, calculate the Tumor Growth Inhibition (TGI) using the following formula:
 - $\text{TGI (\%)} = [1 - (\text{Mean tumor volume of treated group at endpoint} / \text{Mean tumor volume of control group at endpoint})] \times 100$.

Protocol 3: Establishment of Intracranial Xenograft Models

1. Cell Preparation:

- Use ALK-positive cancer cell lines, potentially engineered to express luciferase for bioluminescence imaging.
- Prepare a single-cell suspension in a sterile, serum-free medium.

2. Stereotactic Intracranial Injection:

- Anesthetize the mice.
- Using a stereotactic frame, inject a small volume (e.g., 2-5 μ L) of the cell suspension (e.g., 1×10^5 cells) into the brain (e.g., striatum).

3. Tumor Growth Monitoring:

- Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).[\[6\]](#)

4. Treatment and Efficacy Evaluation:

- Initiate treatment with NVL-655 when tumors are established.
- Monitor tumor progression and animal survival.

Protocol 4: Pharmacodynamic Analysis

1. Western Blotting:

- At the end of the efficacy study, or at specific time points after the last dose, collect tumor tissues.
- Homogenize the tumors and extract proteins using a suitable lysis buffer.
- Perform Western blot analysis to assess the phosphorylation status of ALK and its downstream signaling proteins (e.g., p-ALK, p-ERK, p-AKT, p-S6) to confirm target engagement and pathway inhibition.

2. Immunohistochemistry (IHC):

- Fix tumor tissues in formalin and embed in paraffin.
- Perform IHC staining on tumor sections to evaluate the expression and localization of relevant biomarkers (e.g., ALK, Ki-67 for proliferation, cleaved caspase-3 for apoptosis).

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the preclinical assessment of NVL-655 efficacy in xenograft models. The use of both subcutaneous and intracranial models, along with pharmacodynamic analyses, will enable a thorough evaluation of the therapeutic potential of this promising ALK inhibitor. The data presented demonstrates the potent anti-tumor activity of NVL-655 across a range of ALK-driven cancer models, supporting its continued clinical development.

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